2-(4-Fluorophenyl)-2-hydroxy-1-(pyridin-4-yl)ethan-1-one
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Overview
Description
2-(4-Fluorophenyl)-2-hydroxy-1-(pyridin-4-yl)ethan-1-one is an organic compound that features a fluorophenyl group and a pyridinyl group attached to a central ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-hydroxy-1-(pyridin-4-yl)ethan-1-one typically involves the reaction of 4-fluorobenzaldehyde with 4-pyridylacetonitrile under basic conditions, followed by hydrolysis and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-2-hydroxy-1-(pyridin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-(4-Fluorophenyl)-2-oxo-1-(pyridin-4-yl)ethan-1-one.
Reduction: Formation of 2-(4-Fluorophenyl)-2-hydroxy-1-(pyridin-4-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorophenyl)-2-hydroxy-1-(pyridin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-2-hydroxy-1-(pyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl and pyridinyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-hydroxy-1-(pyridin-4-yl)ethan-1-one
- 2-(4-Bromophenyl)-2-hydroxy-1-(pyridin-4-yl)ethan-1-one
- 2-(4-Methylphenyl)-2-hydroxy-1-(pyridin-4-yl)ethan-1-one
Uniqueness
2-(4-Fluorophenyl)-2-hydroxy-1-(pyridin-4-yl)ethan-1-one is unique due to the presence of the fluorine atom, which can enhance the compound’s metabolic stability and binding affinity to biological targets. The fluorine atom also influences the compound’s electronic properties, making it distinct from its chloro, bromo, and methyl analogs.
Properties
CAS No. |
113397-57-2 |
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Molecular Formula |
C13H10FNO2 |
Molecular Weight |
231.22 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-2-hydroxy-1-pyridin-4-ylethanone |
InChI |
InChI=1S/C13H10FNO2/c14-11-3-1-9(2-4-11)12(16)13(17)10-5-7-15-8-6-10/h1-8,12,16H |
InChI Key |
SGFLYPTYXNFPEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)C2=CC=NC=C2)O)F |
Origin of Product |
United States |
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